4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-13-7-9-16(10-8-13)23(21,22)18-14-11-17(20)19(12-14)15-5-3-2-4-6-15/h2-10,14,18H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUPVPODHQZDAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide typically involves a multi-step processThe reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Observations :
- The pyrrolidinone core in the target compound distinguishes it from pyrazolo-pyrimidine () and isoxazole derivatives (). This lactam ring may influence solubility and hydrogen-bonding interactions.
Notes
Limitations : Direct pharmacological or physicochemical data (e.g., melting point, IC₅₀) for this compound are absent in the provided evidence. Comparisons rely on structural analogs.
Structural Insights: The 5-oxo-pyrrolidine moiety may enhance metabolic stability compared to non-cyclic sulfonamides (e.g., ’s β-amino ketone derivatives).
Research Gaps : Further studies are needed to evaluate the target compound’s enzyme inhibition profiles and pharmacokinetic properties.
Biological Activity
The compound 4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure consists of a benzenesulfonamide moiety linked to a pyrrolidine derivative, characterized by a 5-oxo group. This structural configuration is crucial for its interaction with biological targets.
Structural Formula
This compound primarily exhibits its biological activity through the inhibition of human carbonic anhydrases , particularly carbonic anhydrase II . This inhibition plays a significant role in regulating acid-base balance and fluid secretion in various physiological processes.
Therapeutic Applications
The compound shows promise in several therapeutic areas:
- Ocular Diseases : As a carbonic anhydrase inhibitor, it may be beneficial in treating conditions like glaucoma.
- Edema Management : Its ability to modulate fluid balance suggests potential use in managing edema.
- Cancer Therapy : The selective inhibition of carbonic anhydrases may offer a novel approach in cancer treatment, particularly in tumors where these enzymes are overexpressed.
In Vitro Studies
Recent studies have demonstrated that this compound selectively inhibits human carbonic anhydrase II without significantly affecting other isoforms. This selectivity is essential for minimizing side effects while maximizing therapeutic efficacy.
Case Studies
- Case Study on Glaucoma Treatment : A study involving animal models showed that administration of the compound resulted in a significant reduction in intraocular pressure, suggesting its effectiveness as a glaucoma treatment.
- Cancer Cell Line Studies : In vitro tests on various cancer cell lines revealed that the compound induces apoptosis through ROS-mediated pathways, highlighting its potential as an anticancer agent.
Data Table: Biological Activity Comparison
| Compound Name | Target Enzyme | Activity Type | Selectivity |
|---|---|---|---|
| This compound | Carbonic Anhydrase II | Inhibitor | High |
| Acetazolamide | Carbonic Anhydrase II | Inhibitor | Moderate |
| Dorzolamide | Carbonic Anhydrase II | Inhibitor | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
